pirbuterol

Beta-2 Adrenergic Receptor Selectivity Bronchodilator Safety Cardiotoxicity

For researchers focused on β2-selectivity and cardiovascular safety, generic substitution is not equivalent. This compound provides a 9-fold greater pulmonary selectivity over salbutamol [1], drastically reducing arrhythmogenicity and tachycardia confounding in conscious animal models [2]. Choose this standard for respiratory research where minimizing cardiac interference is critical.

Molecular Formula C5H5N5O4
Molecular Weight 0
CAS No. 146621-66-1
Cat. No. B1176240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepirbuterol
CAS146621-66-1
Molecular FormulaC5H5N5O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pirbuterol (CAS 146621-66-1) Procurement & Selection Guide


Pirbuterol (CAS 38677-81-5 as base; CAS 146621-66-1 typically refers to the acetate salt) is a short-acting, relatively selective β2-adrenergic receptor agonist of the pyridine class. Structurally, it differs from the benzylic β2-agonists such as salbutamol (albuterol) by the substitution of a pyridine ring for the benzene ring [1]. It is primarily indicated for the acute relief and prevention of bronchospasm in asthma and is clinically available as a breath-actuated metered-dose inhaler (Maxair Autohaler) [2]. As a small molecule bronchodilator, its pharmacological profile is often compared to other short-acting beta-agonists (SABAs), including salbutamol, metaproterenol (orciprenaline), and terbutaline [3].

Why Pirbuterol Cannot Be Simply Substituted for Other Beta-2 Agonists


While pirbuterol shares the same class and fundamental mechanism of action as other SABAs like salbutamol, it is not clinically interchangeable. The key differentiator lies in its pulmonary tissue selectivity and resulting cardiovascular safety profile. In vitro and in vivo studies demonstrate that pirbuterol is approximately 9 times more selective for pulmonary tissue over cardiac tissue than salbutamol [1]. This enhanced selectivity translates to a reduced propensity to induce tachycardia and ventricular arrhythmias in conscious animal models and, crucially, in human heart failure studies where pirbuterol was not associated with the same level of serious arrhythmogenicity as salbutamol [2]. Therefore, for patient populations where minimizing cardiac side effects is a priority or in research settings focused on β2-adrenoceptor selectivity, substitution with a generic SABA is not a scientifically or clinically equivalent choice.

Quantitative Differentiation of Pirbuterol vs. Key Comparators


Superior Pulmonary vs. Cardiac Tissue Selectivity Compared to Salbutamol

Pirbuterol exhibits a significantly higher degree of selectivity for pulmonary (bronchial) tissue over cardiac tissue compared to salbutamol. In a direct comparative in vitro study using isolated guinea-pig tracheal muscle and atria, the ratio of pulmonary to cardiac potency was used to calculate tissue selectivity [1].

Beta-2 Adrenergic Receptor Selectivity Bronchodilator Safety Cardiotoxicity

Reduced Tachycardia and Arrhythmogenic Potential in Human Heart Failure

In a clinical study of patients with severe congestive heart failure (CHF), the β2-agonist salbutamol was associated with a significant increase in serious arrhythmias. A parallel study on pirbuterol in a similar CHF population did not report such an increase in ventricular tachycardia episodes, indicating a clinically meaningful divergence in cardiac safety profile [1].

Cardiac Safety Arrhythmia Congestive Heart Failure

Longer Duration of Action Compared to Metaproterenol (Orciprenaline)

Pirbuterol provides a more sustained bronchodilator response than metaproterenol. In a head-to-head comparison in stable asthmatic patients, the duration of significant bronchodilation was more than doubled with pirbuterol [1].

Duration of Action Bronchodilation Oral Administration

Distinct Metabolic Profile: Resistance to COMT Degradation

Unlike catecholamine-based β-agonists (e.g., isoproterenol, rimiterol), pirbuterol is not a substrate for catechol-O-methyltransferase (COMT) [1]. This metabolic distinction is shared with salbutamol and terbutaline but differentiates it from earlier generation, less selective agents.

Drug Metabolism Pharmacokinetics COMT Resistance

Hemodynamic Efficacy in Heart Failure Without Myocardial Energetic Deterioration

In a study of patients with congestive heart failure and coronary artery disease, pirbuterol and salbutamol were compared. Combined data showed that while both agents improved left ventricular function, this hemodynamic improvement was not accompanied by a significant increase in myocardial oxygen uptake or lactate production, indicating no appreciable deterioration in myocardial energetics [1].

Hemodynamics Cardiotonic Agent Myocardial Energetics

Comparable Bronchodilator Efficacy to Salbutamol at Clinical Doses

While pirbuterol is less potent than salbutamol on a weight basis (typical clinical dose of 0.4 mg aerosol vs. 0.2 mg for salbutamol), at these equipotent clinical doses, the bronchodilator efficacy is similar [1]. This demonstrates that the drug is a clinically effective alternative, with its differentiation lying in other parameters like selectivity.

Bronchodilator Potency FEV1 Asthma

Pirbuterol (CAS 146621-66-1) Optimal Research & Industrial Applications


In Vivo Studies Prioritizing Cardiac Safety in Bronchodilation

In animal models of asthma or COPD where concurrent cardiovascular monitoring is essential, pirbuterol is the SABA of choice. Its 9-fold greater pulmonary selectivity compared to salbutamol [1] minimizes confounding cardiac effects, such as tachycardia, ensuring that the primary readouts are specific to airway function. This is particularly critical in studies using conscious animals, where salbutamol has been shown to cause more pronounced tachycardia [1].

Clinical Trials or Studies in Populations with Cardiovascular Comorbidities

For research involving asthmatics or COPD patients with concurrent heart disease, pirbuterol offers a safety advantage. Evidence suggests that unlike salbutamol, it is not associated with an increase in serious ventricular arrhythmias in heart failure patients [2]. This makes pirbuterol the preferred SABA for clinical trials where minimizing the risk of drug-induced cardiac events is a primary safety endpoint and inclusion criterion.

Sustained-Release or Long-Duration Bronchodilator Formulation Research

Pirbuterol's native duration of action is significantly longer than that of metaproterenol (7 hours vs. 3 hours) [3]. This intrinsic property makes it a superior candidate molecule for the development of novel oral or inhaled sustained-release formulations aimed at reducing dosing frequency compared to other short-acting agonists. Its resistance to COMT metabolism further supports a predictable and extended duration of action [4].

Investigations of Beta-2 Agonists in Heart Failure Therapy

In experimental models of heart failure, pirbuterol provides a valuable tool for probing the therapeutic potential of β2-agonism. Unlike salbutamol, which has demonstrated pro-arrhythmic effects [2], pirbuterol has been shown to improve left ventricular function through afterload reduction and positive inotropism without causing a significant deterioration in myocardial energetics (oxygen consumption or lactate production) [5]. This unique profile makes it a preferred positive control or reference compound in cardiovascular pharmacology.

Quote Request

Request a Quote for pirbuterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.